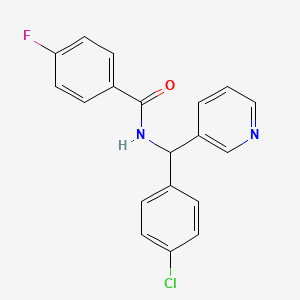
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide, also known as Cmpd-3f, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide is not fully understood. However, it has been proposed that N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has also been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a key role in cancer progression. Furthermore, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has been found to activate certain signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer progression. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has also been found to improve cognitive function in animal models of Alzheimer's disease and exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide in lab experiments is its potent anticancer activity against various cancer cell lines. Furthermore, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide. One of the directions is to further elucidate the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide in cancer cells and other diseases. Furthermore, the development of more potent analogs of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide with improved solubility and bioavailability may enhance its therapeutic potential. Additionally, the evaluation of the safety and efficacy of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide in animal models and clinical trials may pave the way for its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its potent anticancer activity, neuroprotective effects, anti-inflammatory, and antioxidant activities make it a potential candidate for the treatment of various diseases. However, further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in animal models and clinical trials.
Synthesis Methods
The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide involves the reaction of 4-chlorobenzaldehyde, pyridine-3-carboxaldehyde, and 4-fluoroaniline in the presence of a base catalyst. The reaction proceeds through a multicomponent condensation reaction, resulting in the formation of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide with a yield of around 70%.
Scientific Research Applications
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has also been studied for its potential neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-4-fluorobenzamide has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O/c20-16-7-3-13(4-8-16)18(15-2-1-11-22-12-15)23-19(24)14-5-9-17(21)10-6-14/h1-12,18H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVVKUVJVPJEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

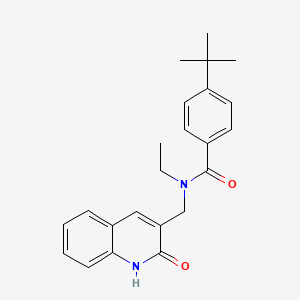

![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)
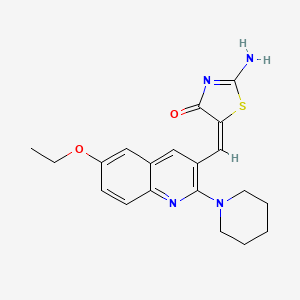

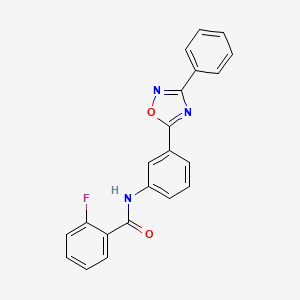
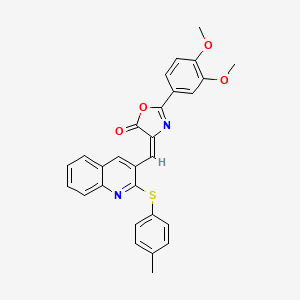
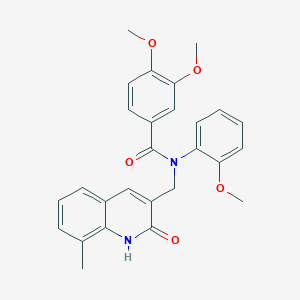
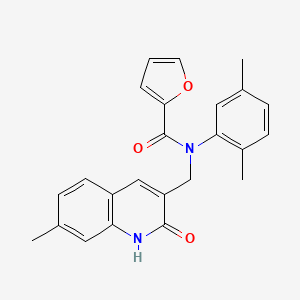
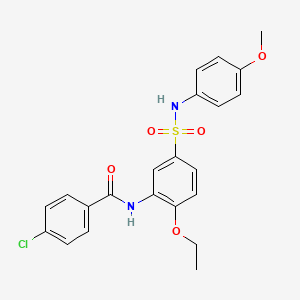

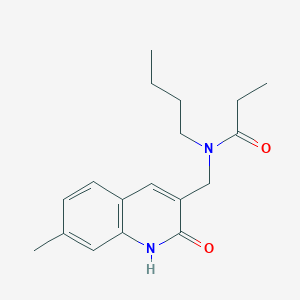
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
